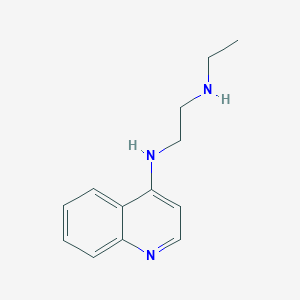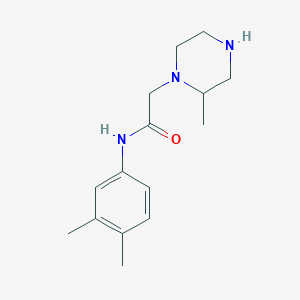![molecular formula C12H18N2O4 B7556024 2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7556024.png)
2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid, commonly known as DMOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMOP is a synthetic compound that is used for various biochemical and physiological studies.
科学研究应用
DMOP has a wide range of scientific research applications. It is primarily used in the field of neuroscience to study the role of neurotransmitters in the brain. DMOP is also used to study the mechanism of action of various drugs and their effects on the central nervous system. In addition, DMOP is used to study the effects of various drugs on the cardiovascular system and to investigate the role of various enzymes in the body.
作用机制
DMOP acts as a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that is involved in the regulation of various physiological processes, including glucose metabolism, immune function, and inflammation. By inhibiting DPP-IV, DMOP can increase the levels of certain hormones, such as glucagon-like peptide-1 (GLP-1), which can improve glucose homeostasis and reduce inflammation.
Biochemical and Physiological Effects:
DMOP has been shown to have several biochemical and physiological effects. In animal studies, DMOP has been shown to improve glucose tolerance and reduce inflammation. DMOP has also been shown to increase insulin sensitivity and reduce oxidative stress. In addition, DMOP has been shown to improve cardiovascular function and reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of DMOP is its specificity for DPP-IV. This allows researchers to study the effects of DPP-IV inhibition without the confounding effects of other enzymes. However, DMOP has some limitations in lab experiments. It can be difficult to administer DMOP to animals, as it has poor solubility in water. In addition, DMOP has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of DMOP. One area of research is the development of new DPP-IV inhibitors that are more potent and have longer half-lives. Another area of research is the investigation of the effects of DMOP on other physiological processes, such as immune function and inflammation. Finally, DMOP could be used as a tool to study the effects of various drugs on the central nervous system and the cardiovascular system.
合成方法
DMOP is synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-4-(2,2,2-trifluoroethoxy)benzaldehyde with methylamine, followed by a reaction with 3-(bromomethyl)-2,2-dimethylpropanoic acid. The final product is obtained through a purification process, which involves column chromatography and recrystallization.
属性
IUPAC Name |
2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-7-10(9(3)18-13-7)5-6-11(15)14(4)8(2)12(16)17/h8H,5-6H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMZFADLLRWGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N(C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)



![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)
![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7555964.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine](/img/structure/B7555972.png)
![3-Amino-2-methyl-1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7555979.png)

![3-[(3,5-Dimethylpiperidine-1-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556005.png)

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid](/img/structure/B7556032.png)
![3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid](/img/structure/B7556040.png)
